Arsine, chlorodi(2-furyl)-
CAS No.: 64049-08-7
Cat. No.: VC18700711
Molecular Formula: C8H6AsClO2
Molecular Weight: 244.50 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64049-08-7 |
---|---|
Molecular Formula | C8H6AsClO2 |
Molecular Weight | 244.50 g/mol |
IUPAC Name | chloro-bis(furan-2-yl)arsane |
Standard InChI | InChI=1S/C8H6AsClO2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H |
Standard InChI Key | CBHQCIIFSGSSEP-UHFFFAOYSA-N |
Canonical SMILES | C1=COC(=C1)[As](C2=CC=CO2)Cl |
Introduction
Structural Characteristics
Molecular Architecture
The molecular structure of chloro-bis(furan-2-yl)arsane consists of an arsenic center coordinated to two 2-furyl rings and one chlorine atom. The 2-furyl groups are heterocyclic aromatic rings containing an oxygen atom, contributing to the compound’s electronic configuration. The arsenic atom adopts a -hybridized geometry, with bond angles approximating 90–100° due to lone pair repulsion .
The SMILES notation explicitly defines the connectivity: each furyl group is linked via the α-carbon (C2 position) to the arsenic atom, while the chlorine occupies the third coordination site . The InChIKey serves as a unique identifier for this structure in chemical databases .
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values, derived from ion mobility spectrometry simulations, provide insights into the compound’s gas-phase behavior. The following table summarizes adduct-specific CCS values :
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 244.93451 | 141.5 |
[M+Na]+ | 266.91645 | 155.3 |
[M+NH4]+ | 261.96105 | 150.9 |
[M+K]+ | 282.89039 | 152.3 |
[M-H]- | 242.91995 | 147.3 |
[M+Na-2H]- | 264.90190 | 148.8 |
These values indicate that sodium adducts ([M+Na]+) exhibit larger CCS due to increased molecular volume, consistent with trends in similar organometallic compounds .
Synthesis and Reactivity
Reactivity Profile
The chlorine atom in chloro-bis(furan-2-yl)arsane is susceptible to nucleophilic substitution, enabling derivatization. For instance, reaction with cyanide ions could yield cyanodi(2-furyl)arsane (), a compound with documented synthesis via analogous pathways . Additionally, the arsenic center may engage in redox reactions, though electrochemical studies specific to this compound are lacking.
Physicochemical Properties
Molecular Weight and Composition
The molecular weight of is 244.50 g/mol, calculated as follows:
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Carbon:
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Hydrogen:
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Arsenic:
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Chlorine:
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Oxygen:
Predicted Solubility and Stability
Research Gaps and Future Directions
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Synthetic Optimization: Detailed protocols for high-yield synthesis remain unreported.
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Spectroscopic Characterization: Experimental NMR, IR, and X-ray crystallography data are needed to validate computational predictions.
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Application Studies: Potential uses in catalysis or materials science warrant exploration.
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